molecular formula C21H20ClN3O3S B2888789 ethyl 2-(2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 932321-33-0

ethyl 2-(2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No. B2888789
CAS RN: 932321-33-0
M. Wt: 429.92
InChI Key: NHPJHVTYGLGPMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

properties

IUPAC Name

ethyl 2-[[2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-3-28-20(27)16-6-4-5-7-17(16)24-19(26)13-29-21-23-12-18(25(21)2)14-8-10-15(22)11-9-14/h4-12H,3,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPJHVTYGLGPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate

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